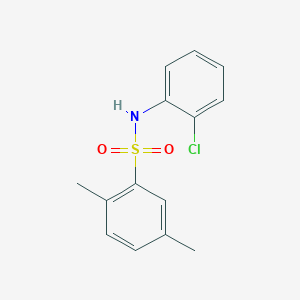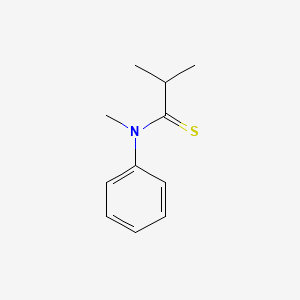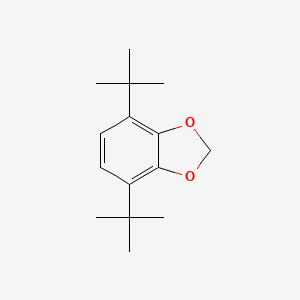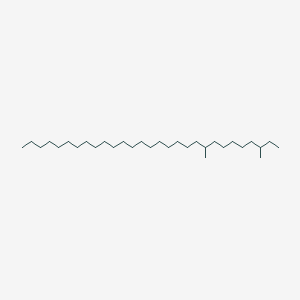
3,9-Dimethylnonacosane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,9-Dimethylnonacosane is a hydrocarbon compound with the molecular formula C₃₁H₆₄. It is a type of dimethylalkane, characterized by the presence of two methyl groups attached to a nonacosane backbone. This compound is notable for its role in the cuticular hydrocarbons of various insects, where it functions as a component of pheromones and other signaling molecules .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,9-Dimethylnonacosane typically involves the alkylation of long-chain hydrocarbons. One common method is the C-alkylation of ethyl acetoacetate, followed by ionic hydrogenation and decarboxylation reactions.
Industrial Production Methods: These include catalytic hydrogenation and alkylation processes, often conducted under high pressure and temperature to achieve the desired product yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: 3,9-Dimethylnonacosane primarily undergoes oxidation and substitution reactions. These reactions are facilitated by the presence of methyl groups, which can be targeted by various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used to oxidize this compound, leading to the formation of ketones or alcohols.
Substitution: Halogenation reactions using reagents like bromine (Br₂) or chlorine (Cl₂) can introduce halogen atoms into the hydrocarbon chain.
Major Products Formed:
Oxidation: The oxidation of this compound can yield compounds such as 3,9-dimethylnonacosan-2-one.
Substitution: Halogenation can produce derivatives like 3,9-dibromononacosane.
Aplicaciones Científicas De Investigación
3,9-Dimethylnonacosane has several applications in scientific research, particularly in the fields of chemistry, biology, and entomology.
Chemistry:
- Used as a model compound for studying hydrocarbon behavior and reactions.
- Investigated for its role in the synthesis of complex organic molecules .
Biology:
- Functions as a component of insect cuticular hydrocarbons, playing a crucial role in communication and mating behaviors.
- Studied for its involvement in the biosynthesis of insect pheromones .
Medicine:
- Potential applications in the development of insect repellents and attractants.
- Explored for its role in the modulation of insect behavior, which can be leveraged for pest control .
Industry:
- Utilized in the formulation of specialty chemicals and materials.
- Investigated for its potential use in the production of bio-based lubricants and surfactants .
Mecanismo De Acción
The mechanism of action of 3,9-Dimethylnonacosane is primarily related to its role as a signaling molecule in insects. It interacts with specific receptors on the insect cuticle, triggering behavioral responses such as mating and aggregation. The molecular targets include cuticular hydrocarbon receptors and pheromone-binding proteins, which facilitate the recognition and response to the compound .
Comparación Con Compuestos Similares
3,11-Dimethylnonacosane: Another dimethylalkane with similar structural features but different methyl group positions.
3,7-Dimethylnonacosane: Similar in structure but with methyl groups at different positions on the hydrocarbon chain.
Uniqueness: 3,9-Dimethylnonacosane is unique due to its specific methyl group positioning, which influences its chemical reactivity and biological activity. This distinct structure allows it to function effectively as a pheromone component in certain insect species, differentiating it from other dimethylalkanes .
Propiedades
Número CAS |
73189-61-4 |
|---|---|
Fórmula molecular |
C31H64 |
Peso molecular |
436.8 g/mol |
Nombre IUPAC |
3,9-dimethylnonacosane |
InChI |
InChI=1S/C31H64/c1-5-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-24-28-31(4)29-26-23-25-27-30(3)6-2/h30-31H,5-29H2,1-4H3 |
Clave InChI |
NDOVDOYSHIGRRI-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCCCC(C)CCCCCC(C)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


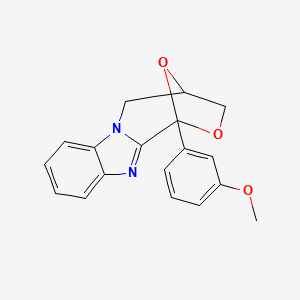

![1-[1,1-Bis(methylselanyl)ethyl]-4-methoxybenzene](/img/structure/B14453803.png)
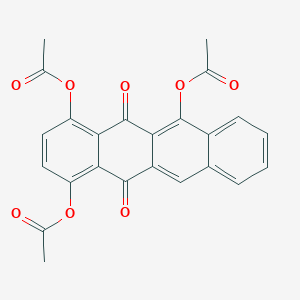
![Diethyl [(E)-benzylideneamino]propanedioate](/img/structure/B14453822.png)

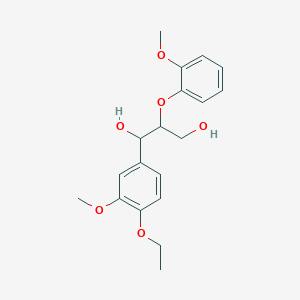
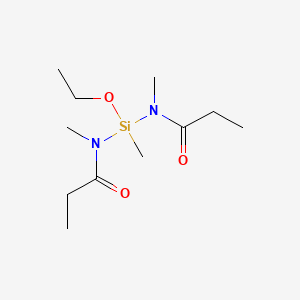
![9-(Diethylamino)-5H-benzo[a]phenothiazin-5-one](/img/structure/B14453840.png)
